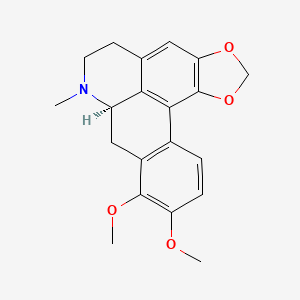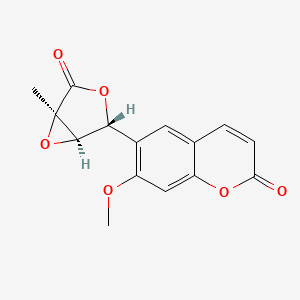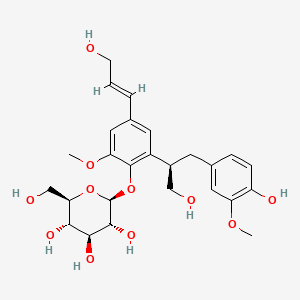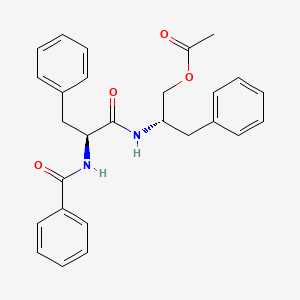
Asperglaucide
描述
Asperglaucide is an aurantiamide, a compound originally isolated from the fungus Penicillium aurantiacum. It is known for its diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticancer properties . This compound has been studied for its effects on endothelial function, nitric oxide production, and reactive oxygen species production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of asperglaucide involves the condensation of specific amino acids. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using Penicillium aurantiacum. The fungus is cultured under optimal conditions to maximize the yield of this compound. The compound is then extracted and purified using various chromatographic techniques.
化学反应分析
Types of Reactions: Asperglaucide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities.
科学研究应用
Asperglaucide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension and cancer.
Industry: Used in the development of new pharmaceuticals and as a bioactive compound in various formulations.
作用机制
Asperglaucide exerts its effects through several molecular targets and pathways:
Nitric Oxide Synthase (NOS): this compound increases the expression of endothelial nitric oxide synthase (eNOS), leading to enhanced nitric oxide production.
Reactive Oxygen Species (ROS): It reduces the production of reactive oxygen species, thereby protecting cells from oxidative stress.
Anti-inflammatory Pathways: this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β and prostaglandin E2.
相似化合物的比较
Asperglaucide is unique due to its specific biological activities and molecular targets. Similar compounds include:
Aurantiamide: Another amide with similar anti-inflammatory and antioxidant properties.
Wodeshiol: A compound with moderate cytotoxicity against certain cancer cell lines.
Paulownin: Exhibits similar optical rotation activities and cytotoxic properties.
This compound stands out due to its comprehensive range of biological activities and its potential therapeutic applications in various fields.
属性
IUPAC Name |
[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPAURMDJZOGHU-DQEYMECFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56121-42-7 | |
| Record name | Aurantiamide acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56121-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aurantiamide acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6NA534YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


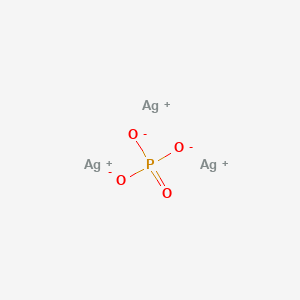
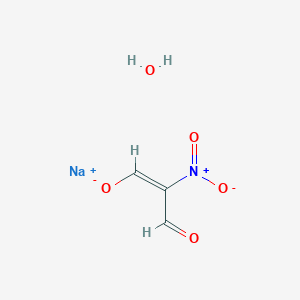
![1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride](/img/structure/B7982033.png)
![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B7982034.png)
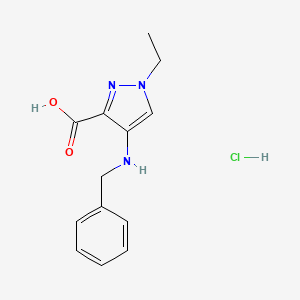
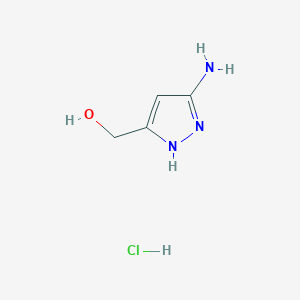
![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B7982063.png)
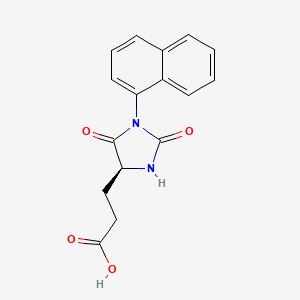
![tetrasodium;2-[[3-[(2E)-2-[1-(2-chlorophenyl)imino-1-oxido-3-oxobutan-2-ylidene]hydrazinyl]-4-oxidophenyl]sulfonylamino]benzoate;cobalt(2+)](/img/structure/B7982073.png)
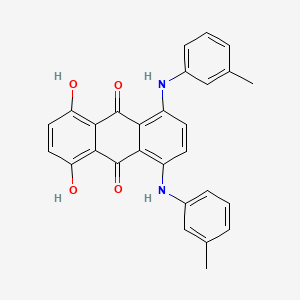
![(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B7982092.png)
